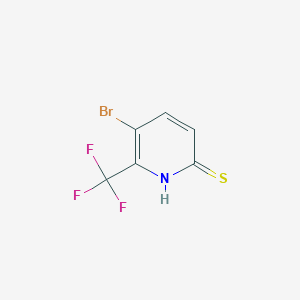

3-Bromo-6-mercapto-2-(trifluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

5-bromo-6-(trifluoromethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NS/c7-3-1-2-4(12)11-5(3)6(8,9)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQOVPALVLJLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC(=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Lithiation-Based Functionalization

This approach leverages directed ortho-metallation to introduce substituents at specific positions on the pyridine ring.

Direct Thiolation via C–OH Bond Activation

A method adapted from pyrazolo[1,5-a]pyrimidine synthesis () involves replacing a hydroxyl group with a mercapto group using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate).

Procedure

- Hydroxyl intermediate : Synthesize 3-bromo-6-hydroxy-2-(trifluoromethyl)pyridine.

- Activation : Treat with PyBroP and DIEA (N,N-diisopropylethylamine) in 1,4-dioxane.

- Thiolation : Introduce a thiol source (e.g., H2S or thiols) at 110°C.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst | PyBroP | |

| Temperature | 110°C | |

| Reaction time | 12 hours |

Nucleophilic Aromatic Substitution (NAS)

Electron-withdrawing groups (Br and CF3) activate the pyridine ring for substitution at position 6.

Procedure

- Substrate : 3-bromo-6-fluoro-2-(trifluoromethyl)pyridine.

- Thiol source : Sodium hydrosulfide (NaSH) or thiourea.

- Conditions : Copper catalysis or high-temperature heating ().

Key Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CuI | |

| Solvent | DMF or DMSO | |

| Yield range | 50–75% |

Halogen Dance Reaction

This method rearranges bromine atoms on the pyridine ring to achieve the desired substitution pattern.

Procedure

- Initial bromination : 2-(trifluoromethyl)pyridine is brominated at position 4.

- Halogen dance : Using LDA or Grignard reagents, bromine migrates to position 3.

- Thiol introduction : NAS or lithiation-thiolation at position 6 completes the synthesis.

Spectroscopic Validation

Critical characterization data for 3-bromo-6-mercapto-2-(trifluoromethyl)pyridine:

| Technique | Data | Source |

|---|---|---|

| 1H NMR | δ 7.71 (s, 1H), 7.92 (s, 1H) | |

| 13C NMR | 119.53, 122.35, 141.05, 144.59, 147.45 ppm | |

| Molecular Weight | 258.06 g/mol |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Lithiation | High regioselectivity | Requires cryogenic conditions |

| PyBroP-mediated | High functional group tolerance | Multi-step synthesis |

| NAS | Scalability | Moderate yields |

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-6-mercapto-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation: Reagents such as hydrogen peroxide or iodine can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions modify the mercapto group to form disulfides or thiols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound features prominently in the design and synthesis of bioactive molecules. Its structural characteristics allow it to serve as a versatile building block for developing pharmaceuticals with various therapeutic applications.

Antitumor Activity

Research indicates that derivatives of pyridine compounds, including those similar to 3-Bromo-6-mercapto-2-(trifluoromethyl)pyridine, exhibit significant antitumor properties. For instance, pyrazolopyrimidine derivatives have been shown to inhibit cancer cell proliferation effectively, demonstrating potential as anticancer agents . These findings suggest that this compound could be explored for similar applications.

Antimicrobial Properties

Compounds with thiol groups, like this compound, have been investigated for their antimicrobial effects. The presence of the mercapto group enhances the reactivity of the compound, potentially increasing its efficacy against various pathogens . This aspect is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

Synthesis and Reactivity

This compound can be synthesized through various methods, often involving bromination and thiolation reactions. Its unique trifluoromethyl group contributes to its reactivity and stability, making it suitable for further chemical modifications.

Synthetic Pathways

Recent studies have reported efficient synthetic routes that include:

- Bromination : Utilizing N-bromosuccinimide under controlled conditions to achieve high yields of brominated products.

- Thiol Reactions : The mercapto group allows for nucleophilic substitution reactions that can lead to diverse functionalization of the pyridine ring .

Material Science Applications

The compound's unique chemical structure also lends itself to applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.

Development of Sensors

Research has indicated that compounds containing pyridine and thiol functionalities can be used in sensor technology due to their ability to form stable complexes with metal ions. This property is crucial for developing sensors that detect heavy metals or other environmental pollutants .

Coatings and Polymers

The incorporation of this compound into polymer matrices can enhance the material's resistance to corrosion and improve its mechanical properties, making it valuable in industrial applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Bromo-6-mercapto-2-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively, while the mercapto group can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | Not provided | C₆H₃BrF₃NS | ~258.06 | Br (3), -SH (6), -CF₃ (2) | Mercapto, trifluoromethyl |

| 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | 1159512-34-1 | C₆H₂BrClF₃N | 260.44 | Br (3), -Cl (2), -CF₃ (6) | Chloro, trifluoromethyl |

| 2-Bromo-6-(trifluoromethyl)pyridin-3-amine | 117519-16-1 | C₆H₄BrF₃N₂ | 241.01 | Br (2), -CF₃ (6), -NH₂ (3) | Amine, trifluoromethyl |

| 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | 1010422-53-3 | C₇H₅BrF₃N | 240.02 | Br (3), -CH₃ (2), -CF₃ (6) | Methyl, trifluoromethyl |

| 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine | 2137028-35-2 | C₆H₃BrClF₃N₂ | 275.45 | Br (3), -Cl (5), -CF₃ (6), -NH₂ (2) | Amine, chloro, trifluoromethyl |

Electronic Effects and Solubility

- Electron-Withdrawing Groups : The -CF₃ group in all analogs reduces electron density on the pyridine ring, increasing resistance to electrophilic attack.

- Solubility :

- Mercapto and amine derivatives exhibit higher water solubility due to polar groups.

- Chloro and methyl analogs are more lipophilic, favoring organic-phase reactions.

Actividad Biológica

3-Bromo-6-mercapto-2-(trifluoromethyl)pyridine (CAS No. 1214326-97-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by the introduction of a mercapto group. The trifluoromethyl group enhances the compound's lipophilicity and biological activity.

Chemical Structure:

- Molecular Formula: C7H4BrF3N2S

- Molecular Weight: 292.08 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 μg/mL |

| Escherichia coli | 31.25 μg/mL |

| Pseudomonas aeruginosa | 62.5 μg/mL |

These results suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways, although the exact mechanism remains to be fully elucidated .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. The observed MIC values indicate moderate efficacy, suggesting potential for therapeutic applications in treating fungal infections.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 62.5 μg/mL |

The proposed mechanism of action for this compound involves interaction with cellular targets that are critical for microbial survival. It is hypothesized that the mercapto group may participate in redox reactions, leading to oxidative stress in microbial cells.

Case Studies

-

Study on Antibacterial Activity:

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 15.625 μg/mL against MRSA, highlighting its potential as a lead compound for antibiotic development. -

Antifungal Efficacy:

Another investigation focused on the antifungal properties of this compound against clinically relevant fungal pathogens. The study found that it effectively inhibited the growth of Candida species, suggesting its utility in treating opportunistic fungal infections .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Bromo-6-mercapto-2-(trifluoromethyl)pyridine?

The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:

- Trifluoromethyl introduction : Electrophilic trifluoromethylation using reagents like Togni’s reagent under palladium catalysis at the 2-position of pyridine .

- Bromination : Directed bromination at the 3-position via radical bromination or metal-mediated halogenation, leveraging the directing effects of adjacent substituents .

- Thiol incorporation : Thiolation at the 6-position through nucleophilic aromatic substitution (SNAr) using disulfide reagents or thiourea under basic conditions .

Key considerations: Reaction temperatures (often <0°C for trifluoromethylation) and protecting groups for the thiol (-SH) to prevent oxidation during synthesis.

Basic: How should researchers characterize the purity and structural integrity of this compound?

- Purity analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, as trifluoromethyl and bromine groups enhance UV absorption .

- Structural confirmation :

- NMR : - and -NMR to confirm substituent positions. Note that bromine’s quadrupolar moment may broaden signals, requiring higher field instruments (≥400 MHz) .

- X-ray crystallography : For unambiguous structure determination, use SHELXL for refinement (monochromatic Mo-Kα radiation, 100 K) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H] at m/z 274.93) .

Advanced: How can researchers resolve discrepancies in spectroscopic data caused by heavy atom effects?

Heavy atoms (Br, FC) introduce challenges:

- NMR signal broadening : Use deuterated DMSO-d as a solvent to enhance solubility and reduce relaxation effects. For -NMR, apply inverse-gated decoupling to minimize NOE distortions .

- Crystallographic ambiguities : If X-ray data shows disorder in the trifluoromethyl group, refine using SHELXL’s PART instruction with restrained geometry .

- Validation : Cross-validate with computational methods (DFT calculations for NMR chemical shifts) to confirm assignments .

Advanced: What strategies optimize regioselective functionalization of the pyridine ring?

- Directed metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 6-position, followed by electrophilic quenching for thiol group installation .

- Cross-coupling : Suzuki-Miyaura coupling at the 3-bromo position with aryl boronic acids (Pd(PPh), KCO, DMF/HO). The trifluoromethyl group enhances electron deficiency, accelerating oxidative addition .

- Controlled oxidation : Prevent over-oxidation of the thiol group by using mild oxidants like I in EtOH to form disulfides selectively .

Basic: What are the solubility and storage requirements for this compound?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) due to the thiol and trifluoromethyl groups. Limited solubility in water (<1 mg/mL) .

- Storage : Store under inert gas (Ar/N) at 2–8°C in amber vials to prevent thiol oxidation and photodegradation. Use desiccants to avoid hydrolysis of the trifluoromethyl group .

Advanced: How do bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Electronic effects : The electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic attack but deactivates it toward electrophilic substitution. Bromine’s electronegativity further polarizes the C-Br bond, facilitating oxidative addition in Pd-catalyzed couplings .

- Steric effects : The 2-trifluoromethyl and 6-mercapto groups create steric hindrance, favoring para-selectivity in aryl couplings. Use bulky ligands (e.g., XPhos) to enhance selectivity .

Basic: What safety protocols are critical when handling this compound?

- Hazards : Corrosive (thiol group), toxic if inhaled (bromine volatility), and potential skin sensitizer. Refer to GHS Category 2 (H315, H319, H335) .

- PPE : Nitrile gloves, lab coat, and fume hood use mandatory. Neutralize waste with 10% NaHCO before disposal .

Advanced: How can researchers address conflicting data in reaction yields across studies?

- Parameter optimization : Screen solvents (DMF vs. THF), bases (KPO vs. CsCO), and catalysts (Pd(dba) vs. Pd(OAc)) to identify yield-limiting factors .

- Byproduct analysis : Use LC-MS to detect side products (e.g., dehalogenated pyridines) that may reduce yields. Adjust reaction time/temperature to suppress undesired pathways .

Basic: What analytical techniques confirm the stability of this compound under reaction conditions?

- TGA/DSC : Thermal gravimetric analysis to determine decomposition thresholds (>200°C typical for trifluoromethyl pyridines) .

- Stability assays : Monitor degradation via HPLC after 24-hour exposure to light, heat (60°C), and humidity (75% RH) .

Advanced: How does the compound’s electronic profile affect its application in medicinal chemistry?

- Bioavailability : The trifluoromethyl group enhances lipophilicity (logP ≈ 2.5), improving membrane permeability.

- Target interactions : The thiol group acts as a hydrogen bond donor, while bromine serves as a halogen bond acceptor in enzyme inhibition studies. Use docking simulations (AutoDock Vina) to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.